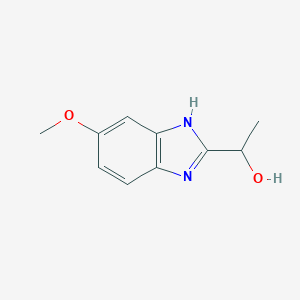

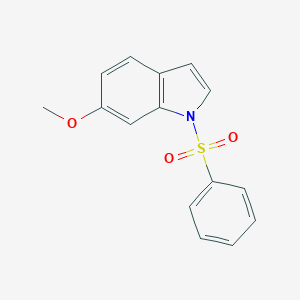

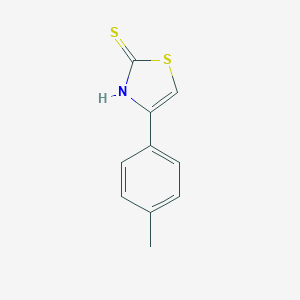

![molecular formula C14H10N2O B184341 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde CAS No. 3672-39-7](/img/structure/B184341.png)

2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde

Übersicht

Beschreibung

2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde is a member of imidazoles .

Synthesis Analysis

The synthesis of 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde involves a mixture of 2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde (0.5 g) and 3-aminopropylsilica (SiNH2) (3.5 g) in 30 mL of methanol. This mixture is heated at reflux (140 °C) and stirred for 24 hours. The solid residue is then filtered at room temperature .Molecular Structure Analysis

The molecular structure of 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde is characterized by various techniques including FT-IR, SEM, TGA, and elemental analysis .Chemical Reactions Analysis

2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde has been used to functionalize silica for the first time to afford a functional adsorbent . It also forms complexes with copper (II) salts, namely Cu(CH3COO)2, CuSO4, Cu(NO3)2, and CuCl2, which possess excellent catalytic activities for the oxidation of catechol to o-quinone .Wissenschaftliche Forschungsanwendungen

1. Adsorbent for Cu (II) from Aqueous Solutions

- Summary of Application: This compound has been used to modify mesoporous silica, creating an effective adsorbent for the removal of Cu (II) ions from aqueous solutions .

- Methods of Application: The silica-based adsorbent is functionalized by 2-phenylimidazo [1,2-a] pyridine-3-carbaldehyde (SiN-imd-py) and characterized using various techniques including FT-IR, SEM, TGA, and elemental analysis . The effects of different experimental conditions, such as contact time, pH, and temperature, on the adsorption process were investigated .

- Results or Outcomes: The SiN-imd-py adsorbent shows good selectivity and high adsorption capacity towards Cu (II), reaching 100 mg/g at pH = 6 and T = 25 °C . This adsorption capacity is significant compared to other similar adsorbents currently published .

2. Blue-Emitting Material

- Summary of Application: Isomeric materials featuring triphenylamine and carbazole as a donor and 2-phenylimidazo [1,2- a ]pyridine electron deficient unit as the core moiety were designed, synthesized, and studied as blue-emitting materials .

- Methods of Application: The optical and electrochemical properties of these materials are prominently dependent on the nature of chromophore loading and their linking topology to the 2-phenylimidazo [1,2- a ]pyridine unit . All the compounds revealed excellent thermal stability surpassing 355 °C .

- Results or Outcomes: The dye possessing triphenylamine on both C2 and C6 positions of imidazopyridine showed the comparatively better electroluminescence performance in the series and achieved blue color with CIE coordinate (0.18, 0.11) .

3. Catalyst for Catechol Oxidation

- Summary of Application: This compound has been used in combination with copper (II) salts to catalyze the oxidation of catechol to o-quinone .

- Methods of Application: A series of ligands derived from 2-phenylimidazo [1,2-a]pyridine-3-carbaldehyde were synthesized. The complexes formed in situ between these ligands and copper (II) salts were examined for their catecholase activity .

- Results or Outcomes: The copper (II)-ligand complexes studied possess excellent catalytic activities for the oxidation of catechol to o-quinone . The complex formed between Cu (CH3COO)2 and L1 (2-phenylimidazo [1,2-a]pyridine-3-carbaldehyde) shows the highest catalytic activity with an oxidation rate of 260.41 µmol L−1 s−1 .

4. Broad Spectrum Biological Activity

- Summary of Application: Substituted imidazo [1,2- a ]pyridines, which include 2-phenylimidazo [1,2-a]pyridine-3-carbaldehyde, possess a broad spectrum of biological activity .

- Methods of Application: These compounds have been used as antibacterial, antifungal, antiviral, and anti-inflammatory drugs . They have also been proposed for the treatment of cancer, cardiovascular diseases, and Alzheimer’s disease .

- Results or Outcomes: The effectiveness of these compounds depends on the nature of the substituents on the ligands and the anions of the copper salts . The results of these studies show that these complexes’ oxidation efficiency depends on several factors .

5. Microwave-Assisted Synthesis

- Summary of Application: This compound has been used in microwave-assisted synthesis of new Schiff bases .

- Methods of Application: The details of the methods of application or experimental procedures are not available in the source .

- Results or Outcomes: The outcomes of this application are not available in the source .

6. Broad Spectrum Biological Activity

- Summary of Application: Substituted imidazo [1,2- a ]pyridines, which include 2-phenylimidazo [1,2-a]pyridine-3-carbaldehyde, possess a broad spectrum of biological activity .

- Methods of Application: These compounds have been used as antibacterial, antifungal, antiviral, and anti-inflammatory drugs . They have also been proposed for the treatment of cancer, cardiovascular diseases, and Alzheimer’s disease .

- Results or Outcomes: The effectiveness of these compounds depends on the nature of the substituents on the ligands and the anions of the copper salts . The results of these studies show that these complexes’ oxidation efficiency depends on several factors .

Zukünftige Richtungen

Future research could focus on exploring the physical and chemical properties of 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde. Additionally, its safety and hazards need to be thoroughly investigated. The potential applications of 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde in various fields such as environmental pollution control and catalysis also present exciting future directions .

Eigenschaften

IUPAC Name |

2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O/c17-10-12-14(11-6-2-1-3-7-11)15-13-8-4-5-9-16(12)13/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDQWGRMPXASNTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N3C=CC=CC3=N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40356255 | |

| Record name | 2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40356255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>33.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24830695 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde | |

CAS RN |

3672-39-7 | |

| Record name | 3-Formyl-2-phenylimidazo[1,2-a]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3672-39-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40356255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

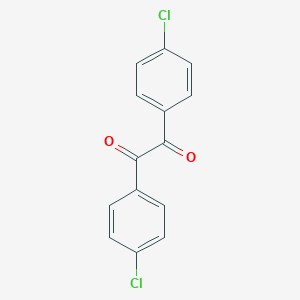

![N-[4-(cyclohexylsulfamoyl)phenyl]naphthalene-1-sulfonamide](/img/structure/B184269.png)

![Ethyl 4-[(2-hydroxyethyl)amino]-6-methoxyquinoline-3-carboxylate](/img/structure/B184271.png)